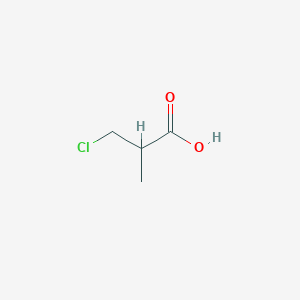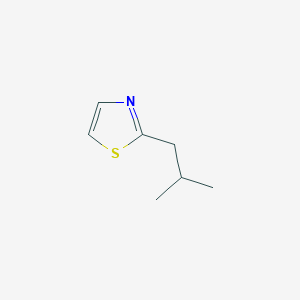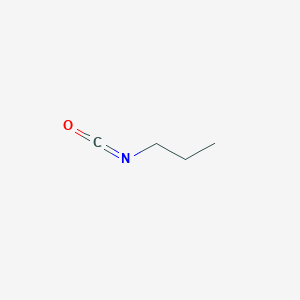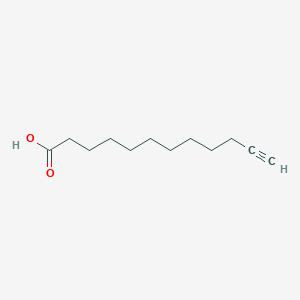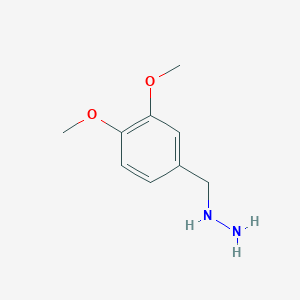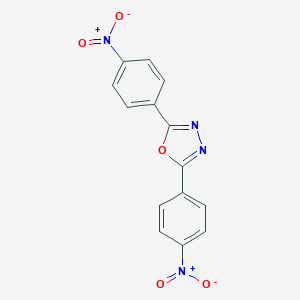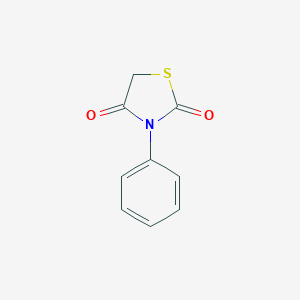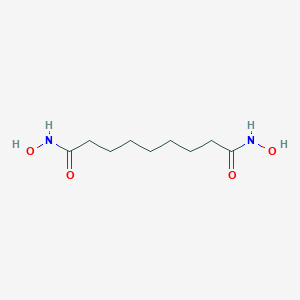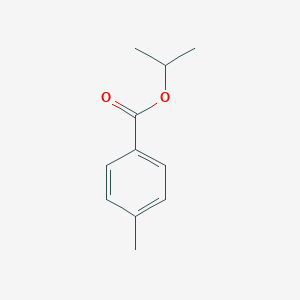
p-Toluic acid, isopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Toluic acid, isopropyl ester, also known as isopropyl-p-toluate, is an organic compound that is commonly used in scientific research applications. It is a colorless liquid that has a pleasant odor and is soluble in organic solvents such as ethanol and ether. This compound is widely used in the synthesis of various chemicals and pharmaceuticals due to its unique properties and characteristics.
Mécanisme D'action
The mechanism of action of p-Toluic acid, isopropyl ester is not well understood. However, it is believed to act as a mild irritant and sensitizer, which can cause skin and eye irritation in some individuals. It is also believed to have some antimicrobial properties, which make it useful in various applications.
Effets Biochimiques Et Physiologiques
P-Toluic acid, isopropyl ester has been shown to have some biochemical and physiological effects. It has been shown to induce oxidative stress and lipid peroxidation in rats, which can lead to cellular damage and inflammation. Additionally, this compound has been shown to have some hepatotoxic effects, which can lead to liver damage and dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using p-Toluic acid, isopropyl ester in lab experiments is its ease of synthesis and availability. This compound is relatively inexpensive and can be synthesized using simple laboratory techniques. Additionally, it has a wide range of applications in various fields, including organic chemistry, biochemistry, and pharmaceuticals.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity and irritant properties, which can pose a risk to researchers working with this compound. Additionally, it may not be suitable for use in certain experiments due to its specific properties and characteristics.
Orientations Futures
There are many potential future directions for research involving p-Toluic acid, isopropyl ester. One potential direction is the development of new synthesis methods for this compound that are more efficient and sustainable. Additionally, there is potential for further research into the biochemical and physiological effects of this compound, as well as its potential applications in various fields.
Conclusion:
In conclusion, p-Toluic acid, isopropyl ester is a versatile and useful compound that has a wide range of applications in scientific research. It is commonly used in the synthesis of various chemicals and pharmaceuticals, and has potential for further research in the future. While there are some limitations to using this compound in lab experiments, its unique properties and characteristics make it a valuable tool for researchers in various fields.
Méthodes De Synthèse
The synthesis of p-Toluic acid, isopropyl ester is typically carried out through the esterification of p-Toluic acid with isopropyl alcohol in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of the ester and water as a byproduct. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Applications De Recherche Scientifique
P-Toluic acid, isopropyl ester is used in a wide range of scientific research applications, including the synthesis of various chemicals and pharmaceuticals. It is commonly used as a starting material in the synthesis of esters, which are important intermediates in the production of many organic compounds. Additionally, this compound is used as a solvent in various chemical reactions and as a flavoring agent in the food industry.
Propriétés
Numéro CAS |
19277-55-5 |
|---|---|
Nom du produit |
p-Toluic acid, isopropyl ester |
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
propan-2-yl 4-methylbenzoate |
InChI |
InChI=1S/C11H14O2/c1-8(2)13-11(12)10-6-4-9(3)5-7-10/h4-8H,1-3H3 |
Clé InChI |
ONWRVKPIVJMSHO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC(C)C |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OC(C)C |
Autres numéros CAS |
19277-55-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



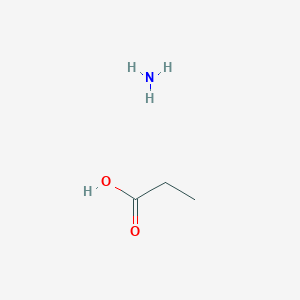
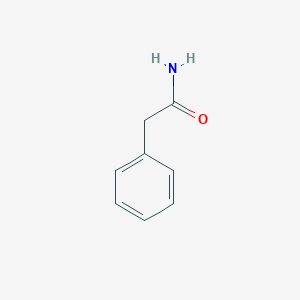
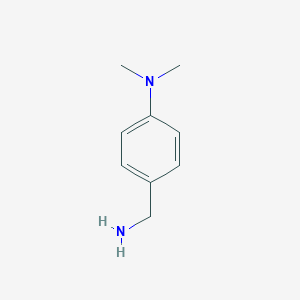
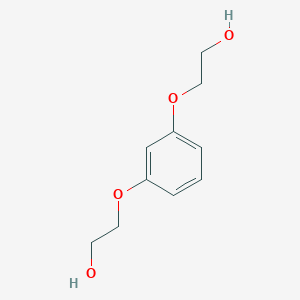
![Benzo[a]phenazine 12-oxide](/img/structure/B93276.png)
![Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]-](/img/structure/B93277.png)
